molecular formula C15H19ClN2 B3060941 (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride CAS No. 145511-51-9

(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride

Cat. No.: B3060941
CAS No.: 145511-51-9
M. Wt: 262.78 g/mol
InChI Key: LIFOOCLGAAEVIF-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride, commonly known as pirlindole or pyrazidole, is a tetracyclic carbazole derivative with established antidepressant activity. It functions as a reversible, selective inhibitor of monoamine oxidase A (MAO-A), distinguishing it from non-selective or irreversible MAO inhibitors like pargyline . Its pharmacological profile includes antagonism of reserpine-induced depression, potentiation of central catecholamine effects, and inhibition of neuronal noradrenaline reuptake . Clinically, it is prescribed for depressive disorders due to its favorable safety profile and minimal anticholinergic side effects .

Properties

IUPAC Name

(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOOCLGAAEVIF-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932627
Record name 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145511-51-9
Record name 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145511519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride (CAS No. 145511-51-9) is a member of the pyrazino-carbazole class of compounds. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H19ClN2
  • Molecular Weight: 262.78 g/mol
  • Chemical Structure: The compound features a unique bicyclic structure that contributes to its biological properties.

Anticancer Properties

Research has indicated that compounds related to the pyrazino-carbazole family exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. One study demonstrated that derivatives of pyrazino-carbazoles could effectively inhibit angiogenesis, a critical process in tumor development and metastasis .

The mechanisms through which (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride exerts its effects include:

  • Inhibition of DNA Repair Mechanisms: Similar compounds have been shown to inhibit PARP-1 activity, which is involved in DNA damage repair. This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents .
  • Antioxidant Activity: Some studies suggest that pyrazino-carbazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cancer cells .

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer ActivitySignificant inhibition of tumor cell proliferation and migration in vitro .
Antioxidant EffectsDemonstrated capacity to scavenge free radicals and reduce oxidative stress markers .
Enzyme InhibitionInhibitory effects on key enzymes involved in cancer metabolism were observed .

Case Studies

  • Tumor Growth Inhibition : In a study involving human cancer cell lines, (-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride was found to reduce cell viability significantly compared to control groups. The IC50 values indicated potent activity against several cancer types.
  • Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics. Results indicated enhanced efficacy when used alongside agents like temozolomide due to its ability to sensitize tumor cells to DNA damage .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Carbazole-Based Analogs

Structural Analogs in Pharmaceutical Chemistry

a) 4-(4-Methylphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole (IIa) and 4-(4-Methoxyphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole (IIb)
  • Structural Features : These compounds share the pyrido-carbazole backbone but differ in substituents (methylphenyl vs. methoxyphenyl) and saturation (tetrahydro vs. hexahydro in pirlindole) .
b) 5,6-Dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole
  • Structural Features : Reduced saturation (dihydro vs. hexahydro) compared to pirlindole, altering conformational flexibility .
  • Pharmacology: Noted as a structural analog in crystallographic studies, but its MAO inhibition profile remains uncharacterized .

Pharmacological Analogs: MAO Inhibitors

a) Pargyline
  • Mechanism: Irreversible, non-selective MAO-A/MAO-B inhibitor .
  • Comparison : Pirlindole’s reversible MAO-A selectivity reduces the risk of hypertensive crises (cheese effect), a limitation of pargyline .
b) Moclobemide
  • Mechanism : Reversible MAO-A inhibitor (RIMA).
  • Comparison : Both pirlindole and moclobemide are reversible, but pirlindole’s tetracyclic structure may confer distinct pharmacokinetics (e.g., half-life, blood-brain barrier penetration) .

Comparison with Carbazole Derivatives in Materials Science

Indolo[3,2,1-jk]carbazole-Based Polymers (e.g., PICA)

  • Applications : Used as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) due to high thermal stability and tunable HOMO levels (−5.81 eV) .
  • Structural Modifications : Introduction of diphenylamine and hexyl groups in PICA enhances solubility and crosslinking, diverging from pirlindole’s pharmacological design .

Thienopyrrolo[3,2,1-jk]carbazoles

  • Modifications : Incorporation of thiophene instead of indole shifts absorption/emission spectra (λem ≈ 375–410 nm) and reduces HOMO-LUMO gaps compared to indolo-carbazoles .
  • Relevance : Demonstrates how heteroatom substitution alters electronic properties, a strategy applicable to optimizing drug solubility or bioavailability .

Azaindolo[3,2,1-jk]carbazoles

  • Features : Nitrogen substitution in the carbazole backbone modifies photophysical and electrochemical properties, enabling applications in sensors or optoelectronics .
  • Contrast : Unlike pirlindole, these derivatives prioritize planar π-conjugation over hydrogenation for pharmacological activity .

Key Data Tables

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Core Structure Key Substituents Primary Application Selectivity/Activity
Pirlindole Hexahydro-pyrazino-carbazole 8-methyl, hydrochloride salt Antidepressant Reversible MAO-A inhibitor
Pargyline Benzylamine derivative Propargyl group MAO inhibitor (non-selective) Irreversible MAO-A/B inhibition
IIa/IIb Tetrahydro-pyrido-carbazole 4-methylphenyl/4-methoxyphenyl Structural studies Undocumented
PICA Polymer Indolo-carbazole Diphenylamine, hexyl groups OLED HTL HOMO: −5.0 to −5.6 eV
Thienopyrrolo-carbazole Thiophene-fused carbazole Sulfur heteroatom Optoelectronics λem = 375–410 nm

Table 2: Pharmacokinetic and Pharmacodynamic Properties

Property Pirlindole Pargyline Moclobemide
MAO Inhibition Type Reversible, selective A Irreversible, non-selective Reversible, selective A
Half-Life ~2–4 hours ~12–24 hours ~1–2 hours
Key Side Effects Minimal anticholinergic Hypertensive crisis risk Gastrointestinal distress
Metabolic Pathway Hepatic CYP450 Hepatic CYP450 Hepatic CYP450

Preparation Methods

Structural Overview and Key Properties

The compound belongs to the pyrazino-carbazole family, characterized by a fused tetracyclic framework comprising a pyrazine ring and a partially hydrogenated carbazole system. Its molecular formula is $$ \text{C}{15}\text{H}{19}\text{ClN}_2 $$, with a molecular weight of 262.78 g/mol. The stereochemistry at the 3a position is critical, as the (S)-enantiomer exhibits distinct biological activity.

Synthetic Pathways and Methodologies

Cyclization of Bromoethyl-Tetrahydrocarbazolone Precursors

A foundational method, described in U.S. Patent 4,258,043 , involves the cyclization of 6-methyl-9-(2-bromoethyl)-1,2,3,4-tetrahydrocarbazol-1-one under ammonolysis conditions.

Procedure:
  • Ammonolysis : Heating the bromoethyl precursor with liquid ammonia at 80°C for 20 hours in a sealed reactor induces intramolecular cyclization.
  • Workup : The crude product is suspended in ethyl acetate and water, alkalized with sodium hydroxide, and extracted.
  • Salt Formation : Treating the free base with anhydrous HCl gas yields the hydrochloride salt, which is recrystallized from ethyl acetate/ethanol (1:1).

Key Data :

Parameter Value
Yield 86% (for analogous compounds)
Melting Point 274–276°C
Purity Confirmed via elemental analysis

This method emphasizes scalability but requires high-pressure equipment due to the use of liquid ammonia.

Fischer Indole Synthesis and Enamine Cyclization

An alternative route, adapted from PMC3767200 , employs a domino sequence combining Fischer indole synthesis and enamine formation:

Steps:
  • Hydrazone Formation : Cyclohexanedione reacts with p-methoxyaniline under acidic conditions to form a hydrazone intermediate.
  • Fischer Indole Cyclization : Heating the hydrazone in methanol induces cyclization to generate a tetrahydrocarbazolone skeleton.
  • Enamine Formation : Treatment with a primary amine (e.g., ethylenediamine) facilitates pyrazine ring closure via intramolecular nucleophilic attack.

Advantages :

  • Diastereoselective: Favors the equatorial arrangement of substituents due to steric and conformational factors.
  • Modular: Permits variation of substituents on the carbazole ring.

Stereochemical Resolution

The (S)-enantiomer is obtained via chiral resolution using tartaric acid derivatives or enantioselective synthesis. Evitachem’s protocol highlights:

  • Asymmetric Catalysis : Employing a chiral palladium catalyst during cyclization to enforce stereochemical control.
  • Crystallization : Diastereomeric salt formation with (R)-mandelic acid isolates the desired enantiomer.

Critical Parameters :

  • Optical Rotation: $$[α]_D^{20} = -124^\circ$$ (c = 1, methanol).
  • Purity: >99% enantiomeric excess (ee) confirmed by chiral HPLC.

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d6$$): δ 1.45–1.78 (m, 4H, cyclohexane CH$$2$$), 2.32 (s, 3H, CH$$3$$), 3.12–3.55 (m, 4H, pyrazine CH$$2$$), 6.92–7.15 (m, 2H, aromatic).
  • IR (KBr): 2940 cm$$^{-1}$$ (C-H stretch), 1590 cm$$^{-1}$$ (aromatic C=C), 750 cm$$^{-1}$$ (N-H bend).

X-ray Crystallography

Single-crystal analysis (PMC3767200 ) confirms the tetracyclic framework and (S)-configuration:

  • Space Group : Triclinic $$ P-1 $$.
  • Unit Cell : $$ a = 8.936 \, \text{Å}, \, b = 10.490 \, \text{Å}, \, c = 11.801 \, \text{Å} $$.
  • Torsion Angles : N1-C2-C3-C4 = -172.1°, ensuring planar alignment of the pyrazine ring.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereochemical Control Scalability
Ammonolysis 86 98 Moderate High
Fischer Indole 72 95 High Moderate
Asymmetric Catalysis 68 99+ Excellent Low

Key Findings :

  • The ammonolysis route is optimal for industrial-scale production but lacks enantioselectivity.
  • Fischer indole synthesis offers greater flexibility for structural analogs.
  • Asymmetric methods are preferred for high-purity enantiomers but require costly catalysts.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during cyclization generates dimethylated impurities, mitigated by:

  • Temperature Control : Maintaining reactions below 100°C.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) suppress side reactions.

Enantiomeric Enrichment

  • Kinetic Resolution : Using Pseudomonas cepacia lipase to hydrolyze undesired (R)-enantiomers.
  • Chromatography : Preparative HPLC with Chiralpak AD-H columns achieves >99% ee.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
Reactant of Route 2
(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.